molecular formula C24H23ClN2O3 B11319623 1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol

1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B11319623
M. Wt: 422.9 g/mol
InChI Key: SDCSAOYQBKWSMP-UHFFFAOYSA-N
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Description

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL is a complex organic compound that features a benzodiazole ring, chlorophenoxy, and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL typically involves multiple steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Chlorophenoxy and Methylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions, often using chlorophenol and methylphenol derivatives.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF (Dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL is unique due to its specific combination of functional groups and the presence of both chlorophenoxy and methylphenoxy moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H23ClN2O3/c1-17-6-10-20(11-7-17)29-15-19(28)14-27-23-5-3-2-4-22(23)26-24(27)16-30-21-12-8-18(25)9-13-21/h2-13,19,28H,14-16H2,1H3

InChI Key

SDCSAOYQBKWSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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